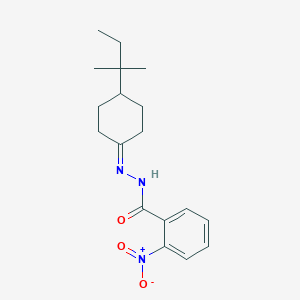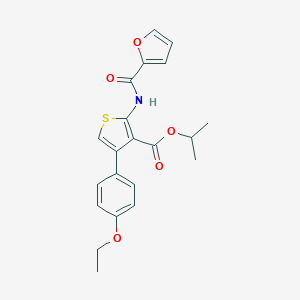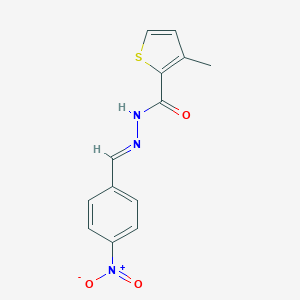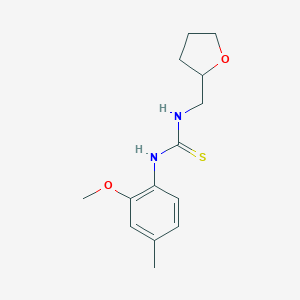![molecular formula C17H17BrN2O5S B450995 5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate](/img/structure/B450995.png)
5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate is a complex organic compound with the molecular formula C17H17BrN2O5S and a molecular weight of 441.3 g/mol. This compound is characterized by the presence of a bromophenyl group, a sulfonyl hydrazine moiety, and a methoxybenzyl acetate group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate typically involves multiple steps, including the formation of the hydrazine derivative and subsequent coupling reactions. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with hydrazine to form the sulfonyl hydrazine intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions can target the sulfonyl hydrazine moiety.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate involves its interaction with specific molecular targets. The sulfonyl hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-bromophenylsulfonyl hydrazine: Shares the sulfonyl hydrazine moiety but lacks the methoxybenzyl acetate group.
2-methoxybenzyl acetate: Contains the methoxybenzyl acetate group but lacks the sulfonyl hydrazine moiety.
Benzyl acetate derivatives: Similar in structure but with different substituents on the benzyl ring.
Uniqueness
The uniqueness of 5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H17BrN2O5S |
|---|---|
Peso molecular |
441.3g/mol |
Nombre IUPAC |
[5-[(Z)-[(4-bromophenyl)sulfonylhydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C17H17BrN2O5S/c1-12(21)25-11-14-9-13(3-8-17(14)24-2)10-19-20-26(22,23)16-6-4-15(18)5-7-16/h3-10,20H,11H2,1-2H3/b19-10- |
Clave InChI |
QXHUGOOGLMSUOM-GRSHGNNSSA-N |
SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)OC |
SMILES isomérico |
CC(=O)OCC1=C(C=CC(=C1)/C=N\NS(=O)(=O)C2=CC=C(C=C2)Br)OC |
SMILES canónico |
CC(=O)OCC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B450913.png)

![Isopropyl 4-(4-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450917.png)
![6-({[4-(4-Tert-butylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B450919.png)
![Methyl 3-({5-[(4-iodophenoxy)methyl]-2-furoyl}amino)-4-methylbenzoate](/img/structure/B450921.png)
![N'-{(Z)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}furan-2-carbohydrazide](/img/structure/B450922.png)
![2-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-(1-METHYL-3-PHENYLPROPYLIDENE)ACETOHYDRAZIDE](/img/structure/B450923.png)

![Isopropyl 2-({3,5-bisnitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450926.png)

![5-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B450932.png)
![2-methyl-3-nitro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B450933.png)
![5-bromo-N-[3-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B450934.png)

